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Compound of Interest

Compound Name: 1-Hydroxycyclohexanecarbonitrile

CAS No.: 931-97-5

Cat. No.: B1294214 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 1-
hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin), a key intermediate in various

chemical syntheses. Designed for researchers, scientists, and professionals in drug

development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the

underlying principles and experimental insights for its acquisition and interpretation.

Introduction to 1-Hydroxycyclohexanecarbonitrile
1-Hydroxycyclohexanecarbonitrile (C₇H₁₁NO) is a versatile bifunctional molecule containing

both a hydroxyl and a nitrile group attached to the same carbon atom. This α-hydroxynitrile is

typically synthesized from cyclohexanone and a cyanide source. Its unique structure makes it a

valuable precursor for the synthesis of α-hydroxy acids, α-amino acids, and other important

organic compounds. A thorough understanding of its spectroscopic properties is paramount for

its identification, purity assessment, and for monitoring its reactions in synthetic pathways.

Chemical Structure and Properties:

Molecular Formula: C₇H₁₁NO

Molecular Weight: 125.17 g/mol
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CAS Number: 931-97-5

Appearance: Brown solid

Melting Point: 32-35 °C

Boiling Point: 132 °C at 19 mmHg

Caption: Molecular Structure of 1-Hydroxycyclohexanecarbonitrile.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment of

the hydrogen atoms within the molecule. For 1-hydroxycyclohexanecarbonitrile, the

spectrum is characterized by signals corresponding to the hydroxyl proton and the protons of

the cyclohexane ring.

Predicted ¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.6-2.0 m 10H
Cyclohexane ring

protons (CH₂)

~3.5 (variable) s (broad) 1H Hydroxyl proton (-OH)

Expertise & Experience Insight: The chemical shift of the hydroxyl proton is highly dependent

on concentration, temperature, and the solvent used, due to hydrogen bonding. It often

appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O,

causing the signal to disappear. The cyclohexane ring protons exhibit complex multiplets due to

their diastereotopic nature and spin-spin coupling. At room temperature, the rapid chair-to-chair

interconversion of the cyclohexane ring often leads to averaged signals for the axial and

equatorial protons, resulting in broad, overlapping multiplets.
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon

atom in 1-hydroxycyclohexanecarbonitrile gives rise to a distinct signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~23-25 C4

~25-27 C3, C5

~38-40 C2, C6

~70-72
C1 (quaternary carbon attached to -OH and -

CN)

~120-122 -C≡N (nitrile carbon)

Expertise & Experience Insight: The quaternary carbon (C1) is significantly deshielded due to

the electronegative oxygen and nitrogen atoms attached to it. The nitrile carbon also has a

characteristic chemical shift in the 120-122 ppm range. The symmetry of the cyclohexane ring

results in three distinct signals for the CH₂ groups in a proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 1-hydroxycyclohexanecarbonitrile is dominated by the characteristic

absorptions of the hydroxyl (-OH) and nitrile (-C≡N) groups.

Key IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (hydroxyl group)

3000-2850 Medium-Strong C-H stretch (aliphatic)

2250-2200 Medium, Sharp C≡N stretch (nitrile)

1450 Medium CH₂ bend (scissoring)

1100-1000 Medium C-O stretch (hydroxyl)

Trustworthiness: The broadness of the O-H stretching band is a direct consequence of

intermolecular hydrogen bonding. The nitrile stretch is a very characteristic and sharp peak,

making it an excellent diagnostic tool for the presence of this functional group. The region

below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of

absorptions that are unique to the molecule as a whole.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For 1-hydroxycyclohexanecarbonitrile, electron ionization (EI)

typically leads to the formation of a molecular ion and several characteristic fragment ions.

Mass Spectrometry Data:
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m/z Relative Intensity (%) Proposed Fragment

125 1.0 [M]⁺ (Molecular Ion)

98 27.7 [M - HCN]⁺

97 11.2 [M - H₂O - H]⁺

96 66.0 [M - HCN - H₂]⁺ or [M - CHO]⁺

83 30.3 [C₆H₁₁]⁺

82 15.9 [C₆H₁₀]⁺

69 34.6 [C₅H₉]⁺

56 100.0 [C₄H₈]⁺ (Base Peak)

55 58.2 [C₄H₇]⁺

41 61.7 [C₃H₅]⁺

Authoritative Grounding: The fragmentation pattern is consistent with the structure of 1-
hydroxycyclohexanecarbonitrile. The loss of HCN (27 amu) is a characteristic fragmentation

for cyanohydrins. The base peak at m/z 56 likely arises from the cleavage of the cyclohexane

ring. The presence of a small molecular ion peak at m/z 125 is typical for cyclic compounds

which can undergo extensive fragmentation.

[C₇H₁₁NO]⁺˙
m/z = 125

[C₆H₉O]⁺
m/z = 97- HCN

[C₆H₁₀]⁺˙
m/z = 82

- HCN, -H₂

[C₄H₈]⁺˙
m/z = 56 (Base Peak)

- C₂H₂O

Click to download full resolution via product page

Caption: Proposed Fragmentation Pathway of 1-Hydroxycyclohexanecarbonitrile.

Experimental Protocols
1. NMR Spectroscopy
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Sample Preparation:

Accurately weigh 10-20 mg of 1-hydroxycyclohexanecarbonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube and gently invert to ensure homogeneity.

Data Acquisition (¹H NMR):

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

Data Acquisition (¹³C NMR):

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or

more) is typically required due to the low natural abundance of ¹³C.

2. FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 1-hydroxycyclohexanecarbonitrile with approximately 100-200 mg of

dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.
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Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

3. Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of 1-hydroxycyclohexanecarbonitrile (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or

similar).

The separated components elute from the column and enter the mass spectrometer.

Acquire mass spectra using electron ionization (EI) at 70 eV over a mass range of, for

example, m/z 35-200.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

identification and characterization of 1-hydroxycyclohexanecarbonitrile. The combined

application of NMR, IR, and Mass Spectrometry allows for unambiguous structural elucidation
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and purity assessment. The provided protocols offer a standardized approach for obtaining

high-quality data, ensuring reproducibility and reliability in research and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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